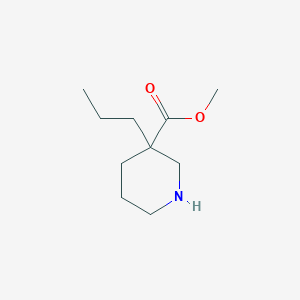

Methyl 3-propylpiperidine-3-carboxylate

Description

Methyl 3-propylpiperidine-3-carboxylate (CAS No.: 1306739-42-3) is a piperidine derivative with a molecular formula of C₁₀H₂₀ClNO₂ (as its hydrochloride salt) and a molecular weight of 221.72 g/mol . It features a piperidine ring substituted with a methyl ester group and a propyl chain at the 3-position. The compound is classified as a specialty chemical, primarily used in pharmaceutical research and combinatorial chemistry as a building block . While its hydrochloride salt form is listed as discontinued in commercial catalogs, it has been synthesized with ≥95% purity for research purposes .

Properties

IUPAC Name |

methyl 3-propylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-5-10(9(12)13-2)6-4-7-11-8-10/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUTZPCUFMIMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219667 | |

| Record name | 3-Piperidinecarboxylic acid, 3-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-42-3 | |

| Record name | 3-Piperidinecarboxylic acid, 3-propyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 3-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-propylpiperidine-3-carboxylate typically involves the reaction of 3-propylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-propylpiperidine-3-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-propylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-propylpiperidine-3-carboxylic acid.

Reduction: Formation of 3-propylpiperidine-3-methanol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

MPPC serves as a versatile building block in synthetic organic chemistry. Its applications can be categorized into several key areas:

Medicinal Chemistry

MPPC is explored for its potential therapeutic properties. Research indicates that it may interact with various biological targets, including enzymes and receptors, which could lead to the development of new pharmacological agents. Notably, studies have shown that derivatives of MPPC exhibit antimicrobial activity against pathogens such as Plasmodium falciparum, with an IC50 value of 0.028 µM, suggesting its potential as an antimalarial agent.

The compound has been investigated for neuroprotective effects and interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests possible implications for treating neurological disorders or enhancing cognitive functions.

Industrial Applications

In industrial settings, MPPC is utilized in the production of specialty chemicals and materials. Its unique structure allows it to be modified into various derivatives that may exhibit improved pharmacological properties or novel functionalities.

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of MPPC against various strains of bacteria and protozoa. The compound demonstrated significant activity against Plasmodium falciparum, highlighting its potential as an antimalarial agent. The following table summarizes the antimicrobial activities of related compounds:

| Compound Name | Target Pathogen | IC50 (µM) |

|---|---|---|

| Methyl 3-ethylpiperidine-3-carboxylate | Trypanosoma brucei | 0.5 |

| Methyl 3-propylpiperidine-3-carboxylate | Plasmodium falciparum | 0.028 |

| Methyl 3-butylpiperidine-3-carboxylate | Escherichia coli | 1.2 |

This data underscores the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of MPPC has indicated its ability to modulate neurotransmitter systems, which could have implications in treating conditions such as Parkinson's disease or depression. Further studies are necessary to elucidate the specific mechanisms involved and to evaluate its therapeutic potential comprehensively.

Mechanism of Action

The mechanism of action of Methyl 3-propylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which then binds to its target, modulating its activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

- Methyl 2-propylpiperidine-2-carboxylate hydrochloride (CAS No.: 1306739-03-6): Molecular Formula: C₁₀H₂₀ClNO₂ (identical to the 3-propyl variant). Key Difference: The propyl and ester groups are located at the 2-position of the piperidine ring instead of the 3-position. This positional isomerism may influence steric hindrance and reactivity in synthetic pathways .

Piperidine Carboxylate Derivatives

- Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Structure: A piperidine ring with a benzyl-protected amine at the 1-position and an ethoxycarbonylpropyl group at the 4-position.

- 3-Aminopiperidine Derivatives (e.g., 3-aminopiperidine dihydrochloride): Structure: A piperidine ring with an amino group at the 3-position instead of a propyl-ester combination. Functional Impact: The absence of the ester group reduces lipophilicity, while the amino group introduces basicity, affecting pharmacokinetic properties .

Heterocyclic Esters with Divergent Cores

- Methyl 3-amino-2-pyrazinecarboxylate (CAS No.: 16298-03-6): Structure: A pyrazine ring with a methyl ester and amino group. Key Difference: The aromatic pyrazine core replaces the saturated piperidine ring, altering electronic properties and hydrogen-bonding capacity .

- Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate: Structure: A pyridine derivative with a chloro-pivalamide substituent and acrylate ester.

Data Table: Comparative Analysis of Key Compounds

Critical Analysis of Structural and Functional Differences

- Piperidine derivatives (e.g., 3-aminopiperidine) lack the ester group, reducing their capacity for hydrolytic degradation compared to the methyl ester-containing compounds .

Solubility and Reactivity :

- The hydrochloride salt form of Methyl 3-propylpiperidine-3-carboxylate enhances water solubility, whereas neutral esters like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate may require organic solvents for handling .

- Pyrazine and pyridine derivatives exhibit distinct electronic profiles due to aromaticity, influencing their stability under acidic/basic conditions .

Biological Activity

Methyl 3-propylpiperidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Methyl 3-propylpiperidine-3-carboxylate has a molecular formula of C₉H₁₈N₄O₂ and is classified as an amino acid derivative. It features a piperidine ring substituted with a propyl group and a carboxylic acid functional group at the third position. This unique structure contributes to its hydrophobic and hydrophilic characteristics, influencing its interactions in biological systems and solubility profiles.

The biological activity of methyl 3-propylpiperidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may function as either an inhibitor or an activator, modulating various biochemical pathways. However, detailed studies are necessary to elucidate the exact molecular mechanisms involved in its action.

Neuroprotective Effects

Preliminary studies suggest that methyl 3-propylpiperidine-3-carboxylate may exhibit neuroprotective effects by interacting with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction could have implications for treating neurological disorders or enhancing cognitive functions.

Inhibitory Effects on GABA Uptake

Research has demonstrated that derivatives of piperidine compounds, including methyl 3-propylpiperidine-3-carboxylate, can inhibit gamma-aminobutyric acid (GABA) uptake. Some synthesized compounds showed potent inhibitory activities, which were significantly higher than established standards like tiagabine . This suggests potential applications in managing conditions associated with GABAergic dysfunction.

Similar Compounds

A comparison of methyl 3-propylpiperidine-3-carboxylate with structurally similar compounds reveals variations in biological activity:

| Compound | Activity | Mechanism | IC50/EC50 Values |

|---|---|---|---|

| Methyl 3-ethylpiperidine-3-carboxylate | Moderate | Receptor modulation | EC50: 0.114 μM |

| Methyl 3-butylpiperidine-3-carboxylate | Low | Enzyme inhibition | EC50: 1.48 μM |

| Methyl 3-isopropylpiperidine-3-carboxylate | High | GABA uptake inhibition | IC50: 496-fold higher than nipecotic acid |

Methyl 3-propylpiperidine-3-carboxylate is unique due to its specific alkyl chain length, which affects its physicochemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

- Antimalarial Activity : A study explored the substitution effects on piperidine derivatives for antimalarial activity, indicating that modifications can significantly alter potency against P. falciparum parasites. Methyl substitutions at specific positions on the piperidine ring were found to decrease potency, suggesting that the structural configuration is crucial for activity .

- Anti-Cancer Potential : Another investigation focused on piperidin-4-one derivatives, revealing cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anti-cancer properties, which may provide insights into optimizing methyl 3-propylpiperidine-3-carboxylate for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.